molecular formula C7H12N2S B1295628 4,6,6-trimethyl-6H-1,3-thiazin-2-amine CAS No. 2953-81-3

4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Cat. No. B1295628
CAS RN: 2953-81-3
M. Wt: 156.25 g/mol
InChI Key: SPXILDALAUEEHO-UHFFFAOYSA-N
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Description

The compound 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a derivative of the 1,3-thiazine class, which is a heterocyclic compound containing sulfur and nitrogen in the ring. The 1,3-thiazine derivatives are of interest due to their potential biological activities and their use in various chemical reactions to synthesize other compounds.

Synthesis Analysis

The synthesis of related 1,3-thiazine compounds involves the reaction of different precursors under varying conditions. For instance, the reaction of tetrahydro-6-hydroxy-trimethyl-1,3-thiazine-2-thione with secondary amines can lead to various products, including 4-dialkylaminodihydro-2(1H)-pyridinethiones and dialkylammonium dithiocarbamates, depending on the amine and reaction conditions used . Another synthesis pathway involves the reaction of methyl carboxylatomethyl-N-anilinothioformimidate with triethylamine in methanol to produce 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one, with the structure confirmed by X-ray analysis . Additionally, 4,4,6-trimethyl-2-arylamino-4H-1,3-thiazines can be synthesized through the reaction of 2-isothiocyano-2-methyl-4-pentanone with substituted anilines, followed by intramolecular rearrangement .

Molecular Structure Analysis

The molecular structure of 1,3-thiazine derivatives is characterized by the presence of a six-membered ring containing nitrogen and sulfur atoms. The X-ray analysis of synthesized compounds, such as 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one, provides insight into the arrangement of atoms and the geometry of the molecule . The structure and amino-imino tautomerism of the aminothiazines are also of interest, as they can influence the reactivity and properties of these compounds .

Chemical Reactions Analysis

The 1,3-thiazine derivatives participate in various chemical reactions. For example, the reaction of dihydrotrimethyl-1,3-thiazine-2-thione with secondary amines can lead to the formation of N,N-dialkylthioureas or dialkylammonium thiocyanates . The ability to undergo intramolecular rearrangement to form different isomeric structures, as seen in the synthesis of 4,4,6-trimethyl-2-arylamino-4H-1,3-thiazines, is another important aspect of their chemical behavior .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine are not detailed in the provided papers, the properties of similar 1,3-thiazine derivatives can be inferred. These properties are likely to include solubility in various solvents, melting points, and stability under different conditions. The reactivity of these compounds with amines, isothiocyanates, and formamides suggests a versatile chemistry that could be exploited in the synthesis of a wide range of products .

properties

IUPAC Name

4,6,6-trimethyl-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXILDALAUEEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(SC(=N1)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276792
Record name 4,6,6-trimethyl-6H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,6-trimethyl-6H-1,3-thiazin-2-amine

CAS RN

2953-81-3
Record name 4,6,6-trimethyl-6H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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